4-Hydroxyestrone-3-methyl ether
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Overview
Description
4-Hydroxyestrone-3-methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestrone-3-methyl ether typically involves multiple steps starting from estradiol or its derivatives. Common synthetic routes may include:
Hydroxylation: Introduction of a hydroxyl group at the 4-position.
Methoxylation: Introduction of a methoxy group at the 3-position.
Oxidation: Conversion of the hydroxyl group at the 17-position to a ketone.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the ketone group at the 17-position.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying estrogen receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in hormone replacement therapy or cancer treatment.
Industry: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxyestrone-3-methyl ether involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular responses. The specific molecular targets and pathways would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural hormone from which it is derived.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estrone: Another naturally occurring estrogen.
Uniqueness
4-Hydroxyestrone-3-methyl ether is unique due to its specific substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other estrogens.
Properties
CAS No. |
5976-62-5 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-4-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |
InChI Key |
XITPEPUPAYFVDV-BFDPJXHCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Synonyms |
4-hydroxyestrone-3-methyl ether |
Origin of Product |
United States |
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